Band Gap Efficiency Advantage over Sb₂S₃
SCAPS-1D numerical simulation under identical device architecture (glass/TCO/ZnS/absorber/metal) demonstrates that Sb₂Se₃ achieves a maximum theoretical efficiency of 24.76% versus 14.81% for Sb₂S₃, driven by Sb₂Se₃'s near-optimal band gap [1]. The experimental optical band gaps confirm this origin: Sb₂Se₃ at 1.1 eV versus Sb₂S₃ at 1.88 eV, a 0.78 eV difference that places Sb₂Se₃ within 0.1 eV of the Shockley–Queisser ideal (~1.1–1.2 eV) [2]. The narrower gap of Sb₂Se₃ enables harvesting of photons beyond ~650 nm, which Sb₂S₃ fundamentally cannot absorb.
| Evidence Dimension | Simulated maximum power conversion efficiency under identical architecture |
|---|---|
| Target Compound Data | 24.76% (Sb₂Se₃, at 10¹⁶ cm⁻³ valence band effective density of states) |
| Comparator Or Baseline | 14.81% (Sb₂S₃, at 10¹⁸ cm⁻³ valence band effective density of states) |
| Quantified Difference | 9.95 absolute percentage points (67% relative advantage for Sb₂Se₃) |
| Conditions | SCAPS-1D simulation; glass/TCO/ZnS/absorber/metal architecture; absorber thickness 2.0 µm; identical radiative recombination coefficient and defect model |
Why This Matters
For procurement decisions targeting single-junction photovoltaic absorber layers, Sb₂Se₃ provides a fundamentally larger photon-harvesting window than Sb₂S₃, translating to nearly 10 absolute percentage points higher theoretical efficiency under identical junction design.
- [1] Kumar, A. & Sharma, S. K. Sb₂Se₃ versus Sb₂S₃ solar cell: A numerical simulation. Solar Energy 228, 540–549 (2021). DOI: 10.1016/j.solener.2021.10.006 View Source
- [2] De Bray-Sánchez, F., Nair, M. T. S. & Nair, P. K. Systematic variation of material characteristics with chemical composition in antimony sulfide selenide thin films and its relevance to solar cell performance. Physica Status Solidi (a) 218, 202000822 (2021). DOI: 10.1002/pssa.202000822 View Source
